

Synthesis and Isotopic Purity of Linifanib-d4: A Technical Guide

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Compound of Interest

Compound Name: *Linifanib-d4*

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This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of **Linifanib-d4**, a deuterated analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Linifanib. This document is intended to be a valuable resource, offering detailed methodologies, data presentation, and visualization of key processes.

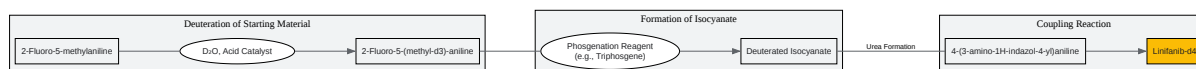
Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, playing a crucial role in cancer therapy by inhibiting tumor angiogenesis and cell proliferation.[1][2] Deuterated analogs of pharmaceutical compounds, such as **Linifanib-d4**, are essential internal standards for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic studies.[3] The incorporation of deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of Linifanib-d4

The synthesis of **Linifanib-d4** can be achieved by adapting established methods for the preparation of Linifanib. A plausible synthetic route involves the deuteration of a key starting material, followed by a multi-step synthesis to yield the final deuterated product.

A proposed synthetic pathway for **Linifanib-d4** commences with the deuteration of 2-fluoro-5-methylaniline. This deuterated intermediate is then reacted with a phosgenation reagent to form

an isocyanate, which subsequently reacts with 4-(3-amino-1H-indazol-4-yl)aniline to produce the deuterated urea backbone of Linifanib.



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Caption: Proposed synthetic pathway for **Linifanib-d4**.

Experimental Protocol: Synthesis of Linifanib-d4

The following is a representative, multi-step protocol for the synthesis of **Linifanib-d4**.

Step 1: Deuteration of 2-fluoro-5-methylaniline

- To a solution of 2-fluoro-5-methylaniline in a suitable solvent (e.g., dioxane), add a deuterium source such as deuterium oxide (D₂O) and an acid catalyst (e.g., DCl).
- Heat the reaction mixture under reflux for an extended period to facilitate hydrogen-deuterium exchange on the methyl group.
- Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
- Upon completion, neutralize the reaction mixture and extract the deuterated product with an organic solvent.
- Purify the resulting 2-fluoro-5-(methyl-d₃)-aniline by column chromatography.

Step 2: Formation of Deuterated Isocyanate

- Dissolve the deuterated aniline from Step 1 in an anhydrous solvent (e.g., dichloromethane).

- Add a phosgenation reagent, such as triphosgene, to the solution at a controlled temperature (e.g., 0 °C).
- Allow the reaction to proceed, monitoring for the formation of the isocyanate intermediate.

Step 3: Synthesis of **Linifanib-d4**

- In a separate reaction vessel, dissolve 4-(3-amino-1H-indazol-4-yl)aniline in an appropriate solvent.
- Slowly add the deuterated isocyanate solution from Step 2 to the solution of the indazole derivative.
- Stir the reaction mixture at room temperature until the urea formation is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
- Isolate the crude **Linifanib-d4** product by filtration or solvent evaporation.
- Purify the final product by recrystallization or column chromatography to obtain **Linifanib-d4** of high chemical purity.

Isotopic Purity Assessment

The isotopic purity of **Linifanib-d4** is a critical parameter that directly impacts its suitability as an internal standard. The primary techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

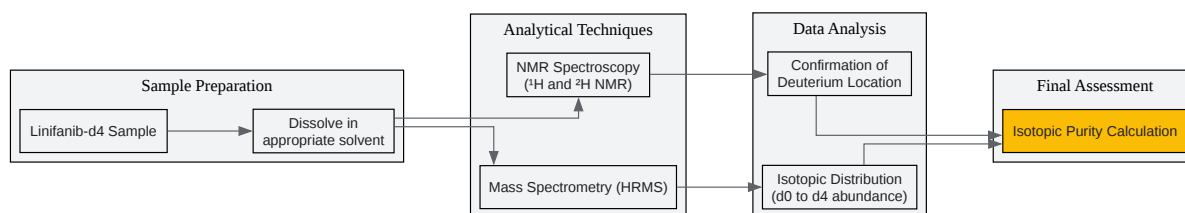
Quantitative Data Summary

The isotopic distribution of a representative batch of synthesized **Linifanib-d4** should be determined to ensure a high percentage of the desired d4 isotopologue and minimal presence of less-deuterated species.

Isotopologue	Designation	Representative Mass (m/z) [M+H] ⁺	Abundance (%)
Linifanib-d0	d0	376.16	< 0.1
Linifanib-d1	d1	377.17	< 0.5
Linifanib-d2	d2	378.17	< 1.0
Linifanib-d3	d3	379.18	< 2.0
Linifanib-d4	d4	380.18	> 96.5

Note: The data presented in this table is representative and may vary between different synthetic batches. A lot-specific Certificate of Analysis should always be consulted for precise data.

Experimental Protocols for Isotopic Purity Analysis



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Caption: Workflow for isotopic purity assessment of **Linifanib-d4**.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of **Linifanib-d4**.

- **Sample Preparation:** Prepare a dilute solution of **Linifanib-d4** (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- **Data Acquisition:** Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (d0 to d4).
- **Data Analysis:**
 - Identify the monoisotopic peak of the unlabeled Linifanib (d0).
 - Identify the peaks corresponding to the d1, d2, d3, and d4 species.
 - Calculate the relative abundance of each isotopic species from the integrated peak areas.
 - The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

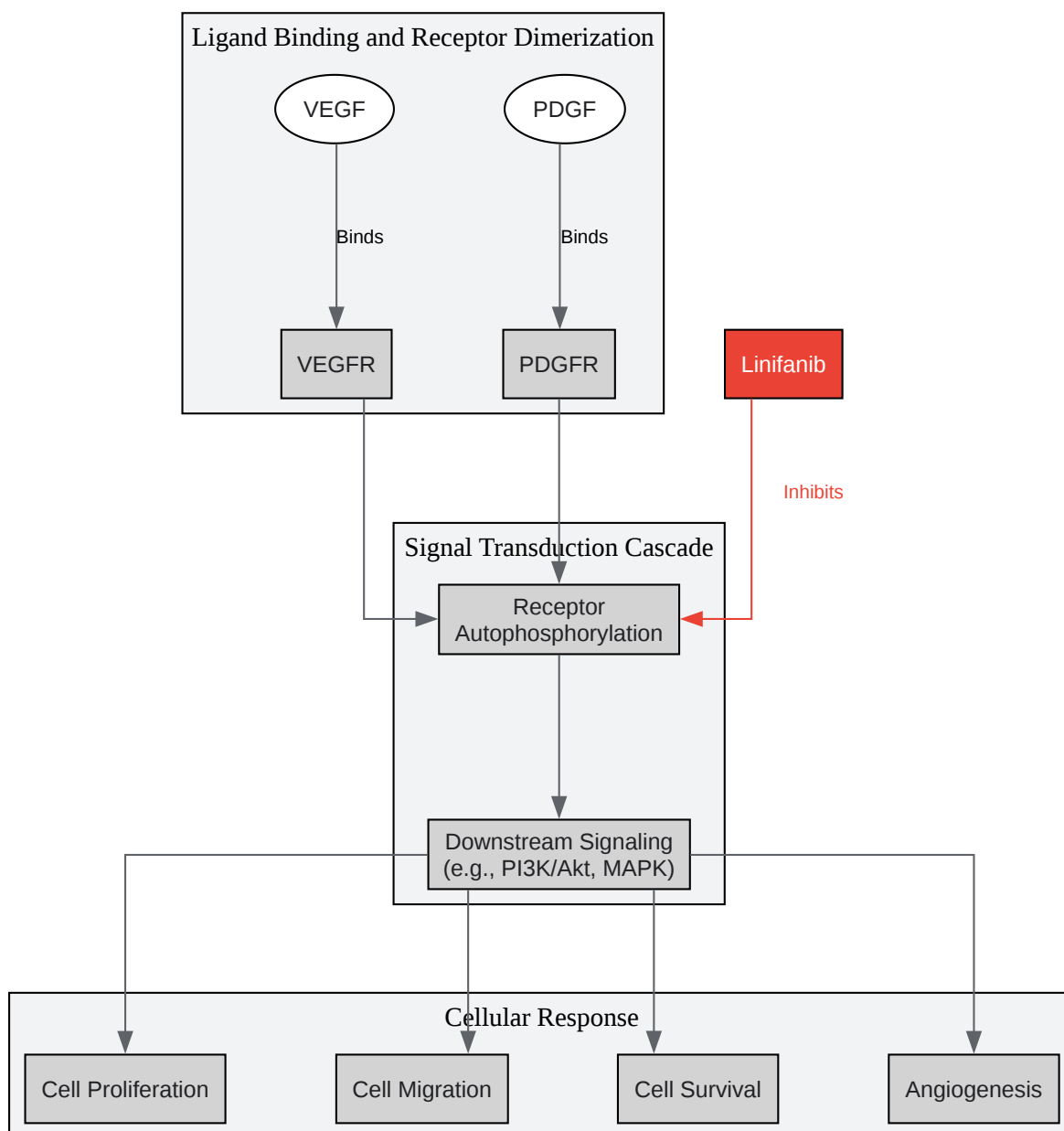
Both proton (^1H) and deuterium (^2H) NMR spectroscopy are used to confirm the location of the deuterium labels and assess the extent of deuteration.

- **Sample Preparation:** Dissolve an accurately weighed sample of **Linifanib-d4** in a suitable deuterated solvent (e.g., DMSO-d6).
- **^1H NMR Analysis:**
 - Acquire a quantitative ^1H NMR spectrum.
 - The absence or significant reduction of the signal corresponding to the methyl protons confirms successful deuteration at this position.
 - Integration of the residual proton signal relative to a non-deuterated portion of the molecule or an internal standard can provide an estimate of isotopic enrichment.

- ^2H NMR Analysis:
 - Acquire a ^2H NMR spectrum.
 - A signal at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium atoms.

Mechanism of Action: Signaling Pathway Inhibition

Linifanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR and PDGFR. This inhibition disrupts downstream signaling pathways that are critical for tumor angiogenesis and cell proliferation.



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Caption: Linifanib's inhibition of VEGFR and PDGFR signaling pathways.

By binding to the ATP-binding site of these receptors, Linifanib prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4][5] This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and survival.

Conclusion


This technical guide has provided a detailed overview of the synthesis and isotopic purity assessment of **Linifanib-d4**. The proposed synthetic route and analytical methodologies offer a framework for the preparation and characterization of this essential internal standard. A thorough evaluation of isotopic purity using a combination of mass spectrometry and NMR spectroscopy is paramount to ensure the accuracy and reliability of quantitative bioanalytical studies involving Linifanib. The provided visualizations of the synthetic pathway, analytical workflow, and signaling pathway inhibition serve to enhance the understanding of these critical processes for researchers and professionals in the field of drug development.

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